2-Methoxy-5-(thiophene-2-yl)benzoic acid
Overview
Description
2-Methoxy-5-(thiophene-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the aromaticity of the benzoic acid and thiophene rings with the electron-donating effects of the methoxy group. These features make it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(thiophene-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and thiophene-2-boronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the thiophene-2-boronic acid with 2-methoxybenzoic acid.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(thiophene-2-yl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the methoxy group can be demethylated to form the corresponding phenol derivative.
Coupling Reactions: The thiophene ring can undergo further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound would yield nitro derivatives, while halogenation would produce halogenated analogs.
Scientific Research Applications
2-Methoxy-5-(thiophene-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs with anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(thiophene-2-yl)benzoic acid exerts its effects depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The methoxy and thiophene groups can influence the compound’s binding affinity and selectivity for these targets.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the benzoic acid and thiophene rings. This conjugation can affect the compound’s conductivity, light absorption, and emission characteristics.
Comparison with Similar Compounds
2-Methoxy-5-(thiophene-2-yl)benzoic acid can be compared with other similar compounds to highlight its uniqueness:
2-Methoxybenzoic Acid: Lacks the thiophene ring, which reduces its electronic and structural complexity.
Thiophene-2-carboxylic Acid: Lacks the methoxy group and the benzoic acid core, resulting in different chemical and physical properties.
2-Methoxy-5-(phenyl)benzoic Acid:
These comparisons illustrate how the combination of the methoxy group, benzoic acid core, and thiophene ring in this compound creates a unique compound with distinct properties and applications.
Properties
IUPAC Name |
2-methoxy-5-thiophen-2-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-5-4-8(7-9(10)12(13)14)11-3-2-6-16-11/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPAZDEQAPDTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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